1,2-Dichloro-3-fluoro-4-(trifluoromethylthio)benzene
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Overview
Description
1,2-Dichloro-3-fluoro-4-(trifluoromethylthio)benzene is an aromatic compound characterized by the presence of chlorine, fluorine, and trifluoromethylthio groups attached to a benzene ring.
Preparation Methods
The synthesis of 1,2-Dichloro-3-fluoro-4-(trifluoromethylthio)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of chlorine and fluorine atoms to the benzene ring.
Trifluoromethylthiolation: Introduction of the trifluoromethylthio group using reagents such as trifluoromethylthiolating agents.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts .
Chemical Reactions Analysis
1,2-Dichloro-3-fluoro-4-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove halogen atoms.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2-Dichloro-3-fluoro-4-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3-fluoro-4-(trifluoromethylthio)benzene involves its interaction with molecular targets through various pathways. The trifluoromethylthio group plays a crucial role in enhancing the compound’s reactivity and stability. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
1,2-Dichloro-3-fluoro-4-(trifluoromethylthio)benzene can be compared with similar compounds such as:
1,4-Dichloro-2-(trifluoromethyl)benzene: Similar structure but lacks the fluorine atom and trifluoromethylthio group.
1,2-Dichloro-4-fluoro-3-(trifluoromethylthio)benzene: Similar structure but different positioning of the fluorine and trifluoromethylthio groups
The uniqueness of this compound lies in its specific arrangement of halogen and trifluoromethylthio groups, which imparts distinct chemical properties and reactivity .
Properties
Molecular Formula |
C7H2Cl2F4S |
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Molecular Weight |
265.05 g/mol |
IUPAC Name |
1,2-dichloro-3-fluoro-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2Cl2F4S/c8-3-1-2-4(6(10)5(3)9)14-7(11,12)13/h1-2H |
InChI Key |
KGQCXEXLCADPDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1SC(F)(F)F)F)Cl)Cl |
Origin of Product |
United States |
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